![molecular formula C6H9N3O B1486975 N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine CAS No. 945122-94-1](/img/structure/B1486975.png)
N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine
Overview
Description
N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine, also known as MIH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MIH is a versatile compound that can be synthesized using various methods and has shown promising results in several studies.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
This compound, like many imidazole derivatives, exhibits potential for antibacterial and antimicrobial activities. The presence of the imidazole ring is known to contribute to these properties, making it a candidate for the development of new antibiotics and antimicrobial agents .
Antitumor and Anticancer Research
Imidazole-containing compounds have been explored for their antitumor properties. The structural motif of imidazole is present in various chemotherapeutic agents, suggesting that N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine could be a precursor or a lead compound in anticancer drug development .
Anti-inflammatory Properties
The imidazole core is associated with anti-inflammatory effects, which can be harnessed in the treatment of chronic inflammatory diseases. Research into derivatives of imidazole, including this compound, may lead to new anti-inflammatory medications .
Antiviral Research
Imidazole derivatives have shown promise in antiviral therapy. The compound could be investigated for its efficacy against various viral infections, potentially leading to novel antiviral drugs .
Antioxidant Use
The imidazole ring can act as an antioxidant. This property is beneficial in preventing oxidative stress-related damage in biological systems, which is a factor in many diseases. Thus, N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine may find applications in antioxidant therapies .
Antidiabetic Activity
Research has indicated that imidazole derivatives can exhibit antidiabetic activity. This compound could be part of studies aimed at discovering new treatments for diabetes through its potential to modulate blood sugar levels .
DNA Interaction Studies
Imidazole-based compounds can selectively bind to DNA sequences. This particular compound could be used in research to study DNA interactions, which is crucial for understanding genetic regulation and for the development of gene therapies .
Catalysis and Chemical Synthesis
Due to the versatile nature of the imidazole ring, N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine can be used as a catalyst or a building block in chemical synthesis. It could play a role in the creation of complex organic molecules and in facilitating various chemical reactions .
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of chemical and biological properties . They are key components of functional molecules used in a variety of applications .
Mode of Action
It’s worth noting that imidazole derivatives can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
(NE)-N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(8-10)6-7-3-4-9(6)2/h3-4,10H,1-2H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCXLJLZKOTBAY-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=NC=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=NC=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.